molecular formula C17H26N2O2 B3810175 (3S*,4S*)-1-(2,5-dimethylbenzyl)-4-(4-morpholinyl)-3-pyrrolidinol

(3S*,4S*)-1-(2,5-dimethylbenzyl)-4-(4-morpholinyl)-3-pyrrolidinol

Cat. No.: B3810175
M. Wt: 290.4 g/mol
InChI Key: WKKQYOKOHVESDC-IRXDYDNUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3S*,4S*)-1-(2,5-dimethylbenzyl)-4-(4-morpholinyl)-3-pyrrolidinol is a chemical compound that belongs to the category of opioids. It has gained significant attention in the scientific community due to its potential use in the treatment of pain, addiction, and other medical conditions. The purpose of

Mechanism of Action

(3S*,4S*)-1-(2,5-dimethylbenzyl)-4-(4-morpholinyl)-3-pyrrolidinol works by binding to the mu-opioid receptor in the brain and spinal cord. This binding activates a cascade of events that ultimately leads to the inhibition of pain signals. Additionally, it has been shown to activate the reward pathway in the brain, which is responsible for mediating the euphoric effects of opioids.
Biochemical and Physiological Effects:
This compound has a variety of biochemical and physiological effects. It has been shown to decrease pain sensitivity, induce sedation, and produce feelings of euphoria. Additionally, it has been shown to have respiratory depressant effects, which can be dangerous at high doses.

Advantages and Limitations for Lab Experiments

One advantage of using (3S*,4S*)-1-(2,5-dimethylbenzyl)-4-(4-morpholinyl)-3-pyrrolidinol in lab experiments is its high affinity for the mu-opioid receptor. This makes it a useful tool for studying the mechanisms of opioid action. However, one limitation is its potential for abuse and dependence, which can make it difficult to use in certain experiments.

Future Directions

There are several future directions for the study of (3S*,4S*)-1-(2,5-dimethylbenzyl)-4-(4-morpholinyl)-3-pyrrolidinol. One area of interest is its potential use in the treatment of pain and addiction. Additionally, there is ongoing research into the development of new opioids that have a lower potential for abuse and dependence. Finally, there is interest in studying the long-term effects of this compound on the brain and body, particularly with regards to its potential for neurotoxicity and other adverse effects.
Conclusion:
In conclusion, this compound is a chemical compound that has gained significant attention in the scientific community due to its potential use in the treatment of pain, addiction, and other medical conditions. It has a high affinity for the mu-opioid receptor and has been shown to have a lower potential for abuse and dependence compared to other opioids. While there are advantages and limitations to using this compound in lab experiments, there are several future directions for its study that hold promise for improving our understanding of its mechanisms of action and potential therapeutic uses.

Scientific Research Applications

(3S*,4S*)-1-(2,5-dimethylbenzyl)-4-(4-morpholinyl)-3-pyrrolidinol has been extensively studied for its potential use in the treatment of pain and addiction. It has been shown to have a high affinity for the mu-opioid receptor, which is responsible for mediating the analgesic effects of opioids. Additionally, it has been shown to have a lower potential for abuse and dependence compared to other opioids such as morphine and fentanyl.

Properties

IUPAC Name

(3S,4S)-1-[(2,5-dimethylphenyl)methyl]-4-morpholin-4-ylpyrrolidin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2/c1-13-3-4-14(2)15(9-13)10-18-11-16(17(20)12-18)19-5-7-21-8-6-19/h3-4,9,16-17,20H,5-8,10-12H2,1-2H3/t16-,17-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WKKQYOKOHVESDC-IRXDYDNUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CC(C(C2)O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=C(C=C1)C)CN2C[C@@H]([C@H](C2)O)N3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3S*,4S*)-1-(2,5-dimethylbenzyl)-4-(4-morpholinyl)-3-pyrrolidinol
Reactant of Route 2
Reactant of Route 2
(3S*,4S*)-1-(2,5-dimethylbenzyl)-4-(4-morpholinyl)-3-pyrrolidinol
Reactant of Route 3
Reactant of Route 3
(3S*,4S*)-1-(2,5-dimethylbenzyl)-4-(4-morpholinyl)-3-pyrrolidinol
Reactant of Route 4
Reactant of Route 4
(3S*,4S*)-1-(2,5-dimethylbenzyl)-4-(4-morpholinyl)-3-pyrrolidinol
Reactant of Route 5
Reactant of Route 5
Reactant of Route 5
(3S*,4S*)-1-(2,5-dimethylbenzyl)-4-(4-morpholinyl)-3-pyrrolidinol
Reactant of Route 6
Reactant of Route 6
(3S*,4S*)-1-(2,5-dimethylbenzyl)-4-(4-morpholinyl)-3-pyrrolidinol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.